molecular formula C22H32Cl2N2O3 B2954058 1-(2,6-Dimethylphenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1177762-29-6

1-(2,6-Dimethylphenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride

Cat. No.: B2954058
CAS No.: 1177762-29-6
M. Wt: 443.41
InChI Key: IXETURAPMZFHDH-UHFFFAOYSA-N
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Description

1-(2,6-Dimethylphenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a phenoxy group, a piperazine ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dimethylphenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2,6-dimethylphenol with an appropriate halogenating agent to form the corresponding phenoxy intermediate.

    Piperazine Derivative Formation: The next step involves the synthesis of the piperazine derivative by reacting 4-methoxyphenylamine with piperazine under controlled conditions.

    Coupling Reaction: The phenoxy intermediate is then coupled with the piperazine derivative using a suitable coupling agent, such as a carbodiimide, to form the final product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large-scale reactors to carry out the synthesis steps in batches.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance efficiency and yield.

    Automation: Employing automated systems for precise control of reaction conditions and monitoring.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dimethylphenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and piperazine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with varying functional groups.

Scientific Research Applications

1-(2,6-Dimethylphenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride has several applications in scientific research:

    Medicinal Chemistry: Studied for its potential as a therapeutic agent in treating various diseases.

    Pharmacology: Investigated for its interactions with biological targets and its pharmacokinetic properties.

    Biochemistry: Used in studies to understand its mechanism of action at the molecular level.

    Industrial Chemistry: Explored for its potential use in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethylphenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,6-Dimethylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol
  • 1-(2,6-Dimethylphenoxy)-3-(4-(4-chlorophenyl)piperazin-1-yl)propan-2-ol
  • 1-(2,6-Dimethylphenoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol

Uniqueness

1-(2,6-Dimethylphenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride is unique due to the presence of the methoxy group on the phenyl ring, which can influence its pharmacological properties and interactions with biological targets. This structural variation can result in different biological activities and therapeutic potentials compared to similar compounds.

Properties

IUPAC Name

1-(2,6-dimethylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O3.2ClH/c1-17-5-4-6-18(2)22(17)27-16-20(25)15-23-11-13-24(14-12-23)19-7-9-21(26-3)10-8-19;;/h4-10,20,25H,11-16H2,1-3H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXETURAPMZFHDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(CN2CCN(CC2)C3=CC=C(C=C3)OC)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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